METABOLOMICS AMINO ACID MIX STANDARD
説明
特性
分子量 |
NA |
|---|---|
純度 |
98% |
製品の起源 |
United States |
科学的研究の応用
Clinical Research
Amino acid profiling is instrumental in clinical research, particularly for understanding metabolic disorders and diseases. For instance:
- Diabetes Research : Studies have shown that serum amino acid levels correlate with the prevalence and incidence of type 2 diabetes. By employing the amino acid mix standard, researchers can accurately quantify amino acids to identify potential biomarkers for early diagnosis and monitoring of diabetes progression .
- Cancer Studies : The analysis of free amino acids (FAAs) and their relationship to cancer metabolism has been explored using these standards. For example, one study examined changes in serum amino acid profiles related to colon cancer, revealing distinct metabolic alterations that could serve as diagnostic indicators .
Nutritional Science
In nutritional studies, the Metabolomics Amino Acid Mix Standard is utilized to assess dietary impacts on health:
- Dietary Interventions : Researchers use these standards to evaluate how different diets affect amino acid metabolism and overall health outcomes. For example, a controlled dietary study might analyze how supplementation with specific amino acids influences metabolic markers in participants .
Pharmacology
The standard is also pivotal in pharmacological research:
- Drug Development : In drug discovery, understanding how compounds interact with metabolic pathways is crucial. The amino acid mix can be employed to assess how new drugs affect amino acid profiles in vitro or in vivo, aiding in the identification of therapeutic targets .
Analytical Techniques
The primary analytical techniques used with the this compound include:
- Liquid Chromatography-Mass Spectrometry (LC-MS) : This method is favored for its sensitivity and specificity in quantifying amino acids. The standard serves as a calibration tool to ensure accurate quantification across various sample types .
- Gas Chromatography-Mass Spectrometry (GC-MS) : While less common than LC-MS for amino acids due to derivatization requirements, GC-MS can also utilize these standards for comprehensive metabolomic analyses .
Case Study: Amino Acids and Diabetes
A study conducted by Lu et al. (2019) investigated serum amino acids' association with type 2 diabetes using the this compound for calibration. The results indicated specific amino acids as potential biomarkers for diabetes risk, underscoring the standard's utility in clinical diagnostics .
| Amino Acid | Association with Diabetes | Reference |
|---|---|---|
| Glycine | Decreased levels | |
| Leucine | Increased levels | |
| Valine | Correlated with insulin resistance |
Case Study: Cancer Metabolism
Another significant study explored the metabolic profiles of colon cancer patients using the amino acid mix standard to analyze changes in serum concentrations of various amino acids pre- and post-treatment. The findings highlighted distinct patterns that could inform treatment efficacy and patient prognosis .
類似化合物との比較
Isotopic Labeling and Composition
- METABOLOMICS AMINO ACID MIX STANDARD (CIL): Contains isotopically labeled amino acids (e.g., [¹³C₅,¹⁵N]-glutamate, [¹³C₂,¹⁵N]-glycine) with 98% chemical purity. Labels enhance quantification accuracy by distinguishing endogenous metabolites from exogenous signals .
- METABOLOMICS AMINO ACID MIX UNLABELED STANDARD (CIL): A non-isotopic counterpart for applications where labeled internal standards are unnecessary. Used for calibration in non-MS workflows or as a baseline reference .
- MassTrak Amino Acid Analysis Solution (Waters): Includes unlabeled amino acids optimized for clinical diagnostics. Lacks isotopic labels, limiting its utility in complex matrices .
- Kairos Amino Acid Internal Standard Set (Waters): Contains a subset of isotopically labeled amino acids but with unspecified coverage and purity .
Key Difference: The CIL standard’s isotopic labeling ensures superior accuracy in MS-based metabolomics compared to unlabeled alternatives.
Coverage and Quantitative Range
Key Insight: MetwareBio offers the widest coverage (94 amino acids), while CIL’s mix prioritizes isotopic precision.
Analytical Performance
- Precision:
- Sensitivity: CIL’s labeled mix achieves sub-μM detection limits in LC-HRMS due to reduced noise from isotopic differentiation .
準備方法
Composition and Formulation of the Amino Acid Mix Standard
The metabolomics amino acid mix standard generally comprises a mixture of canonical amino acids, often including 17 to 20 amino acids, depending on the specific product formulation. For example, an unlabeled this compound contains 17 canonical amino acids dissolved in an acidic aqueous solution, typically 0.1 M hydrochloric acid (HCl), to maintain stability and solubility.
This acidic environment prevents amino acid degradation and oxidation, particularly for sensitive amino acids such as cystine.
Preparation Procedure
The preparation of the this compound involves several key steps:
Selection and Purity of Amino Acids
- High-purity amino acids (≥98%) are selected to ensure accuracy in quantitative metabolomics.
- Amino acids are procured as reagent-grade powders or solutions from certified suppliers.
- Deuterated or isotopically labeled amino acids may be included for use as internal standards to correct for ion suppression and variability in mass spectrometry analysis.
Weighing and Dissolution
- Each amino acid is accurately weighed based on the desired final molar concentration.
- Amino acids are dissolved in 0.1 M hydrochloric acid to achieve stability and prevent oxidation.
- For cystine, a lower concentration (e.g., 1.25 mM) is used due to its lower solubility and propensity to form disulfide bonds.
Mixing and Homogenization
- The individual amino acid solutions are combined into a single vial.
- The mixture is vortexed or gently stirred to ensure homogeneity.
- The final volume is adjusted with 0.1 M HCl to achieve the target concentrations.
Filtration and Sterilization
- The mixture may be filtered through a 0.22 µm filter to remove particulates and ensure sterility, especially if the standard is intended for use in sensitive LC-MS/MS systems.
Analytical Validation and Quality Control
After preparation, the amino acid mix standard undergoes rigorous quality control to ensure:
- Concentration accuracy: Verified by quantitative LC-MS/MS or GC-MS analysis using calibration curves.
- Purity: Confirmed by chromatographic separation and mass spectrometric detection to exclude contaminants.
- Stability: Monitored over time under storage conditions to verify no significant degradation or concentration changes occur.
Batch-specific certificates of analysis (CoA) are typically provided, detailing the exact concentrations and purity of each amino acid in the mix.
Application-Specific Preparation Notes
Depending on the intended use, preparation methods may be adapted:
- Isotopically labeled standards: For internal standards in targeted metabolomics, amino acids are often deuterated or ^13C/^15N labeled and dissolved in water or aqueous solvents, ready-to-use without further derivatization.
- Derivatization: Some metabolomics protocols require chemical derivatization of amino acids to enhance volatility or ionization efficiency for GC-MS or LC-MS analysis. However, the standard mix itself is usually prepared in an underivatized form to serve as a baseline for quantification.
- Solvent composition: While 0.1 M HCl is standard for stability, some protocols may use other acidic or buffered solutions depending on downstream analytical requirements.
Example Preparation Protocol (Adapted from Sigma-Aldrich and Merck KGaA)
| Step | Procedure Description |
|---|---|
| 1 | Weigh individual amino acids with ≥98% purity accurately. |
| 2 | Dissolve each amino acid in 0.1 M HCl, adjusting volume for target concentration (2.5 mM, except cystine at 1.25 mM). |
| 3 | Combine all amino acid solutions into a single vial. |
| 4 | Mix thoroughly by vortexing or gentle stirring to ensure homogeneity. |
| 5 | Filter solution through a 0.22 µm sterile filter to remove particulates. |
| 6 | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
| 7 | Store vials refrigerated at -5 °C to 5 °C, protected from light. |
Research Findings on Preparation Impact
- The acidic solvent (0.1 M HCl) is critical to prevent amino acid degradation, particularly for sulfur-containing amino acids like cystine and methionine.
- Homogeneous mixing ensures reproducibility in metabolomics quantification, as uneven distribution can lead to inaccurate concentration readings.
- Use of isotopically labeled amino acids as internal standards in the mix improves precision in LC-MS/MS by compensating for matrix effects and ion suppression.
- Proper storage conditions significantly extend the shelf life and maintain the integrity of the amino acid mix standard, crucial for longitudinal metabolomics studies.
Summary Table: Key Parameters in Preparation of this compound
| Parameter | Typical Specification | Notes |
|---|---|---|
| Amino acid purity | ≥98% | High purity for analytical accuracy |
| Amino acid concentration | 2.5 mM (except cystine 1.25 mM) | Standardized for quantitative studies |
| Solvent | 0.1 M hydrochloric acid (aqueous) | Prevents degradation and oxidation |
| Mixing | Thorough vortexing or stirring | Ensures homogeneity |
| Filtration | 0.22 µm sterile filtration | Removes particulates, ensures sterility |
| Storage temperature | Refrigerated (-5 °C to 5 °C) | Protect from light |
| Packaging | Single-use aliquots | Avoids freeze-thaw cycles |
| Internal standards | Optional isotopically labeled amino acids | For improved quantification accuracy |
Q & A
How should researchers design robust metabolomics experiments using amino acid mix standards to ensure biological relevance and reproducibility?
Level: Basic
Answer:
A well-designed experiment begins with a clearly defined hypothesis and objectives, such as identifying amino acid fluctuations under specific metabolic conditions. Key considerations include:
- Sample size calculation: Use pilot studies or statistical power analysis to determine the minimal sample size required to detect biologically significant differences .
- Controls: Include both untreated controls (e.g., wild-type cells, healthy subjects) and technical controls (e.g., pooled quality control samples) to account for technical variability .
- Randomization: Randomize sample processing and instrument runs to minimize batch effects .
- Metadata documentation: Create a comprehensive metadata file detailing clinical, demographic, and technical variables (e.g., collection time, storage conditions) to avoid confounding factors .
What are the best practices for sample preparation and storage when using amino acid mix standards in metabolomics studies?
Level: Basic
Answer:
Standardized protocols are critical for metabolite stability:
- Quenching metabolism: Rapidly freeze samples (e.g., liquid nitrogen) to halt enzymatic activity, especially for labile amino acids like glutamine .
- Storage conditions: Store samples at -80°C in inert containers to prevent oxidation or hydrolysis. Avoid repeated freeze-thaw cycles .
- Extraction solvents: Use methanol:water or acetonitrile-based solvents to precipitate proteins while retaining polar amino acids .
What data preprocessing steps are essential for untargeted amino acid metabolomics data derived from mass spectrometry (MS)?
Level: Basic
Answer:
Preprocessing ensures data integrity before statistical analysis:
- Noise reduction: Apply signal-to-noise ratio thresholds and remove low-abundance features .
- Peak alignment: Use algorithms like XCMS or MZmine to align peaks across runs .
- Normalization: Apply internal standards (e.g., isotopically labeled amino acids) or probabilistic quotient normalization to correct for batch effects .
- Missing value imputation: Replace missing values with half-minimum or k-nearest neighbors (kNN) imputation, depending on data structure .
How can researchers address batch effects and technical variability in amino acid metabolomics datasets?
Level: Advanced
Answer:
Advanced strategies include:
- Batch correction algorithms: Use ComBat or Surrogate Variable Analysis (SVA) to model and remove batch-related variance .
- Quality control (QC) samples: Inject QC samples (pooled aliquots) periodically during MS runs to monitor instrument drift and normalize data .
- Design-balanced runs: Distribute samples from different experimental groups evenly across batches to decouple biological and technical variability .
What statistical approaches are optimal for identifying differentially abundant amino acids in hypothesis-driven metabolomics studies?
Level: Advanced
Answer:
- Univariate analysis: Apply Welch’s t-test or Mann-Whitney U test with false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to address multiple comparisons .
- Multivariate analysis: Use partial least squares-discriminant analysis (PLS-DA) or orthogonal PLS-DA (OPLS-DA) to model class separation while excluding unrelated variance .
- Machine learning: Train random forest or support vector machines (SVM) to classify groups and rank feature importance .
How can amino acid metabolomics data be integrated with transcriptomic or proteomic datasets to uncover systemic metabolic regulation?
Level: Advanced
Answer:
- Pathway enrichment: Map amino acid changes to KEGG or Reactome pathways using tools like MetaboAnalyst, then overlay transcript/protein data to identify concordant pathways .
- Multi-omics correlation networks: Use weighted gene co-expression network analysis (WGCNA) to detect modules of correlated metabolites, genes, and proteins .
- Dynamic modeling: Employ flux balance analysis (FBA) to predict metabolic flux shifts based on amino acid concentrations and enzyme expression levels .
What validation strategies are recommended for amino acid biomarkers identified in discovery-phase metabolomics studies?
Level: Advanced
Answer:
- Independent cohort validation: Replicate findings in a geographically or demographically distinct cohort using targeted MS (e.g., MRM) for precise quantification .
- Stable isotope tracing: Confirm metabolic pathway activity by tracing ¹³C-labeled amino acids in cell or animal models .
- Meta-analysis: Pool data from public repositories (e.g., Metabolomics Workbench) to assess biomarker consistency across studies .
How can researchers ensure compliance with metabolomics data standards when publishing studies involving amino acid mix standards?
Level: Advanced
Answer:
- Metadata reporting: Adopt ISA-Tab format to document experimental design, protocols, and sample metadata .
- Data deposition: Submit raw and processed data to repositories like Metabolomics Workbench or MetaboLights, linking amino acid identities to HMDB or PubChem IDs .
- MIAME compliance: Follow Minimum Information About a Metabolomics Experiment (MIAME) guidelines for analytical platform details and QC metrics .
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